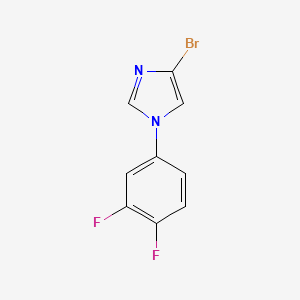

4-Bromo-1-(3,4-difluorophenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(3,4-difluorophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2/c10-9-4-14(5-13-9)6-1-2-7(11)8(12)3-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNFMCYIKXTXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 3,4 Difluorophenyl Imidazole

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. nsf.gov For 4-Bromo-1-(3,4-difluorophenyl)imidazole, the analysis reveals two primary disconnection points that suggest a logical synthetic sequence.

The first key disconnection is the carbon-nitrogen (C-N) bond between the imidazole (B134444) ring's N-1 position and the 3,4-difluorophenyl group. This disconnection points to an N-arylation reaction as the final key step in the synthesis. This suggests that the immediate precursors are 4-Bromo-1H-imidazole and an activated derivative of 3,4-difluoroaniline, such as 1-halo-3,4-difluorobenzene (e.g., 1-bromo- or 1-iodo-3,4-difluorobenzene).

A second disconnection can be made at the carbon-bromine (C-Br) bond at the C-4 position of the imidazole ring. This suggests that 4-Bromo-1H-imidazole can be synthesized from 1H-imidazole itself via a regioselective bromination reaction.

Further deconstruction of the imidazole ring itself leads back to acyclic precursors. Depending on the chosen ring-forming strategy, these could be a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. This comprehensive analysis provides a clear roadmap for the forward synthesis, starting from simple precursors and building complexity step-by-step.

Classical and Modern Approaches for Imidazole Ring Formation

The imidazole ring is a fundamental heterocyclic structure found in many pharmaceuticals and functional materials. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methods.

A well-established method for constructing the imidazole skeleton is the cyclocondensation of an α-haloketone with a source of ammonia and an aldehyde, a variant of the Debus-Radziszewski imidazole synthesis. youtube.comwikipedia.org Specifically, α-bromoketones are versatile intermediates that can react with amidines to form the imidazole ring. nih.gov

The reaction typically involves the nucleophilic attack of the amidine on the carbonyl carbon of the α-bromoketone, followed by an intramolecular cyclization where the other nitrogen of the amidine displaces the bromide ion. Subsequent dehydration leads to the aromatic imidazole ring. The choice of starting materials allows for the introduction of various substituents onto the final imidazole product.

Modern synthetic strategies often employ cascade reactions to build molecular complexity efficiently. The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for C-N bond formation. d-nb.infobenthamopenarchives.com This reaction can be the initiating step in a sequence leading to the formation of heterocyclic rings, including imidazoles. researchgate.net

In an aza-Michael Initiated Ring Closure (MIRC) strategy, a suitably designed substrate undergoes an initial intermolecular aza-Michael addition, which then positions the atoms for a subsequent intramolecular ring-closing reaction. researchgate.net These reactions can be highly efficient, often proceeding with high atom economy and under mild conditions, sometimes even without a catalyst. researchgate.net

Regioselective Functionalization at Imidazole C-4 with Bromine

Directing a substituent to a specific position on the imidazole ring is a critical challenge in the synthesis of derivatives like the target compound. The electronic properties of the imidazole ring dictate its reactivity towards electrophiles. The C-5 position is generally the most reactive towards electrophilic substitution, while the C-4 position is less so, and the C-2 position is the most acidic. nih.gov

To achieve regioselective bromination at the C-4 position, specific reagents and conditions are necessary. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose. nih.gov The reaction conditions, such as the choice of solvent and temperature, can be optimized to favor the formation of the 4-bromo isomer over other possible products like the 2-bromo, 5-bromo, or di/tribrominated species. guidechem.comyoutube.com In some cases, a blocking group strategy or a metal-halogen exchange on a pre-functionalized imidazole can be employed to achieve the desired regioselectivity. youtube.com

Table 1: Selected Methods for the Bromination of Imidazole

| Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Chloroform | Room Temperature | Yields 4-Bromo-1H-imidazole after workup. | guidechem.com |

| Bromine (Br₂) | Acetic Acid / NaOAc | < 30 mins | Forms 4-Bromo-1H-imidazole. | guidechem.com |

| N-Bromosuccinimide (NBS) | DMF | 1.5 hours | Yields 4-Bromo-1H-imidazole. | guidechem.com |

| 2,4,5-Tribromoimidazole | aq. Sodium Sulfite | Reflux (8 hours) | Reductive debromination to 4-Bromo-1H-imidazole. | guidechem.comchemicalbook.com |

| N-Bromosuccinimide (NBS) | DMF | 80 °C | Regioselective C7 bromination of an indazole analog. | nih.gov |

N-Arylation Techniques for the 1-(3,4-difluorophenyl) Moiety

The final key transformation in the synthesis of the target molecule is the formation of the C-N bond between the imidazole nitrogen and the 3,4-difluorophenyl ring. While classical methods like the Ullmann condensation exist, modern transition metal-catalyzed reactions offer milder conditions and broader substrate scope.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine (in this case, 4-bromo-1H-imidazole) with an aryl halide (e.g., 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene).

The catalytic cycle typically involves a palladium(0) species, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is critical and several "generations" of sterically hindered and electron-rich phosphine ligands have been developed to improve the reaction's efficiency and scope, allowing even for the use of less reactive aryl chlorides as coupling partners. wikipedia.orgresearchgate.net Copper-catalyzed N-arylation reactions, sometimes referred to as Chan-Lam or Ullmann-type couplings, also provide a powerful alternative for the N-arylation of imidazoles with aryl halides or arylboronic acids. organic-chemistry.orgmit.edu

Table 2: Representative Conditions for N-Arylation of Imidazoles

| Catalyst System | Base | Solvent | Conditions | Application | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 °C | N-Arylation of imidazoles with aryl bromides. | nih.gov |

| CuI / Diamine Ligand | Cs₂CO₃ | Dioxane | 110 °C | N-Arylation of various azoles with aryl halides. | organic-chemistry.org |

| [Cu(OH)·TMEDA]₂Cl₂ | - | CH₂Cl₂ | Room Temp | N-Arylation of imidazoles with arylboronic acids. | organic-chemistry.org |

| Cu Powder / L-(-)-Quebrachitol | Cs₂CO₃ / KOtBu | Dioxane | 110-130 °C | N-Arylation with aryl halides, including chlorides. | organic-chemistry.org |

| Pd-PEPPSI-IPr(NMe₂)₂ | NaOtBu | Toluene | 100 °C | Buchwald-Hartwig amination of aryl tosylates. | acs.org |

Nucleophilic Aromatic Substitution on Activated Halogenated Arenes

The introduction of the 3,4-difluorophenyl group onto the N-1 position of the 4-bromoimidazole core is a key transformation that can be effectively achieved via nucleophilic aromatic substitution (SNAr). This class of reactions is particularly suitable for forming aryl-nitrogen bonds, especially when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. libretexts.orglibretexts.org

The direct reaction of 4-bromo-1H-imidazole with 1,2-difluorobenzene (B135520) is generally not feasible under standard SNAr conditions due to the low reactivity of the unactivated aryl halide. However, the reactivity can be significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (in this case, a fluorine atom). libretexts.orglibretexts.org Consequently, a practical SNAr approach to the target molecule involves a two-step sequence starting with an activated aryl halide like 3,4-difluoro-1-nitrobenzene.

The mechanism proceeds through the addition of the imidazole anion to the electron-deficient carbon of the aryl halide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (fluoride) is eliminated, and aromaticity is restored, yielding the N-arylated imidazole. The nitro group, having served its purpose of activation, can then be removed in a subsequent reduction step if the final product without the nitro substituent is desired.

A typical reaction sequence would involve the deprotonation of 4-bromo-1H-imidazole with a suitable base to form the corresponding imidazolide (B1226674) anion, which then acts as the nucleophile. The choice of base and solvent is critical for the success of this reaction, with common systems including sodium hydride in aprotic polar solvents like dimethylformamide (DMF) or potassium carbonate in acetone.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) |

| 1 | 3,4-Difluoro-1-nitrobenzene | NaH | DMF | 25 - 50 | 4 - 8 |

| 2 | 3,4-Difluoro-1-nitrobenzene | K₂CO₃ | Acetonitrile (B52724) | 80 | 12 |

| 3 | 3,4-Difluoro-1-nitrobenzene | Cs₂CO₃ | Dioxane | 100 | 6 |

The regioselectivity of the substitution is generally high, with the nucleophile attacking the carbon atom para to the nitro group due to the strong resonance stabilization of the Meisenheimer intermediate.

Multicomponent and One-Pot Synthetic Protocols for Complex Imidazole Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. researchgate.netresearchgate.net The synthesis of complex imidazole derivatives, including the target compound this compound, can be envisioned through such elegant strategies.

While a specific multicomponent reaction for this exact molecule is not prominently documented, established methods for imidazole synthesis, such as the Debus-Radziszewski reaction and its modern variations, can be adapted. rsc.org A hypothetical one-pot synthesis could involve the condensation of 3,4-difluoroaniline, a dicarbonyl compound (like glyoxal (B1671930) or a derivative), an ammonia source (such as ammonium (B1175870) acetate), and a brominating agent.

In this scenario, 3,4-difluoroaniline, a glyoxal equivalent, and ammonium acetate (B1210297) would first react to form the 1-(3,4-difluorophenyl)imidazole ring in situ. Subsequent introduction of a brominating agent, such as N-bromosuccinimide (NBS), into the same reaction vessel would lead to the regioselective bromination at the C-4 position of the imidazole ring. The choice of catalyst, often a Lewis or Brønsted acid, can be crucial for promoting the initial cyclization. researchgate.net

Table 2: Hypothetical One-Pot Synthesis of this compound

| Component 1 | Component 2 | Ammonia Source | Brominating Agent | Catalyst/Solvent |

| 3,4-Difluoroaniline | Glyoxal | Ammonium Acetate | NBS | Acetic Acid |

| 3,4-Difluoroaniline | 2-Bromo-1,2-ethanedione | Ammonium Formate | - | Ethanol |

| 3,4-Difluoroaniline | Glyoxal | Hexamethylenetetramine | Br₂ | Methanol |

The main advantage of this approach is the rapid construction of molecular complexity from simple and readily available starting materials, bypassing the need for the synthesis and purification of intermediate products like 4-bromoimidazole itself.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical phase in the development of any synthetic protocol to ensure high yields, purity, and reproducibility. numberanalytics.com For the synthesis of this compound, whether through a stepwise SNAr approach or a one-pot strategy, several parameters must be systematically investigated. researchgate.netresearchgate.net

Key Parameters for Optimization:

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reagents. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and reactive.

Base: In the SNAr pathway, the choice of base affects the concentration of the nucleophilic imidazolide anion. Stronger bases like NaH may lead to faster reactions at lower temperatures, while weaker bases like K₂CO₃ or Cs₂CO₃ might require higher temperatures but can be more tolerant of functional groups.

Temperature: Reaction temperature directly impacts the reaction kinetics. An optimal temperature must be found that allows the reaction to proceed at a reasonable rate without promoting side reactions or decomposition of starting materials or products.

Catalyst: For multicomponent reactions, the selection of an appropriate catalyst is paramount. Screening different Lewis acids (e.g., ZnCl₂, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) can dramatically improve the efficiency of the cyclization step. researchgate.net

Stoichiometry: The molar ratios of the reactants, especially in multicomponent syntheses, need to be carefully adjusted to maximize the yield of the desired product and minimize the formation of byproducts.

Table 3: Example of a Hypothetical Optimization Study for the SNAr Reaction

| Entry | Variable Changed | Condition | Observed Yield (%) |

| 1 | Baseline | K₂CO₃, Acetonitrile, 80°C | 65 |

| 2 | Solvent | DMF | 78 |

| 3 | Solvent | Dioxane | 72 |

| 4 | Base (in DMF) | NaH | 85 |

| 5 | Base (in DMF) | Cs₂CO₃ | 82 |

| 6 | Temperature (NaH, DMF) | 25°C | 88 |

| 7 | Temperature (NaH, DMF) | 60°C | 84 (slight decomposition) |

Through systematic screening of these parameters, a robust and high-yielding process for the synthesis of this compound can be established.

Chemical Transformations and Reaction Mechanisms of 4 Bromo 1 3,4 Difluorophenyl Imidazole

Reactivity of the Bromine Atom at the Imidazole (B134444) C-4 Position

The bromine atom attached to the C-4 position of the imidazole ring is a key site for functionalization. Its reactivity is primarily exploited through cross-coupling reactions and nucleophilic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom of 4-Bromo-1-(3,4-difluorophenyl)imidazole serves as an excellent handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-imidazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.commdpi.com This methodology is widely used to introduce new aryl or vinyl substituents at the C-4 position. For instance, the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid has been reported to proceed in good yield. thieme-connect.de While specific examples with this compound are not detailed in the provided search results, the general reactivity of bromo-imidazoles in Suzuki couplings is well-established. thieme-connect.deugr.es

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. libretexts.orgorganic-chemistry.org The bromo-imidazole can be coupled with various alkynes to generate 4-alkynyl-1-(3,4-difluorophenyl)imidazoles, which are valuable precursors for more complex molecules. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The bromine atom at the C-4 position of this compound can react with various alkenes to introduce vinyl groups. organic-chemistry.orgwikipedia.org

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | This compound, Organoboron reagent (e.g., R-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/vinyl-1-(3,4-difluorophenyl)imidazole |

| Sonogashira Coupling | This compound, Terminal alkyne (e.g., R-C≡CH) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynyl-1-(3,4-difluorophenyl)imidazole |

| Heck Reaction | This compound, Alkene (e.g., R-CH=CH₂) | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Alkenyl-1-(3,4-difluorophenyl)imidazole |

The bromine atom at the C-4 position of the imidazole ring can also be displaced by various nucleophiles. While less common than cross-coupling reactions for this specific substrate, nucleophilic aromatic substitution (SNAr) can occur, particularly if the imidazole ring is further activated by electron-withdrawing groups. nih.govlibretexts.org The reactivity of halogenated imidazoles towards nucleophiles is influenced by the nature of the N-substituent and the presence of other activating or deactivating groups on the imidazole ring. rsc.org For instance, N-protected derivatives of 2,4,5-tribromoimidazole have been shown to undergo nucleophilic substitution at the 2-position. rsc.org

Transformations Involving the 3,4-Difluorophenyl Substituent

The 3,4-difluorophenyl group attached to the nitrogen atom of the imidazole ring also presents opportunities for chemical modification.

Electrophilic Aromatic Substitution (SEAr): The 3,4-difluorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. wikipedia.org Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to be sluggish and require harsh conditions. masterorganicchemistry.combyjus.commasterorganicchemistry.com The directing effect of the two fluorine atoms and the imidazole substituent would lead to a mixture of products.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms themselves are not easily displaced, the difluorophenyl ring can undergo nucleophilic aromatic substitution if a different leaving group is present on the ring, or if the ring is sufficiently activated by other strong electron-withdrawing groups. nih.govlibretexts.org The difluoro substitution pattern can influence the regioselectivity of such reactions. researchgate.net

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations, temperature, and catalysts. ias.ac.in For instance, in palladium-catalyzed cross-coupling reactions, kinetic analysis can help to elucidate the individual steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. libretexts.org

Spectroscopic Studies: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable for characterizing reactants, intermediates, and products, thereby providing insights into the reaction pathway. cumhuriyet.edu.tr In situ spectroscopic monitoring can be particularly powerful for observing transient intermediates and understanding the reaction progress in real-time. For example, electron spin resonance (ESR) spectroscopy can be used to study reactions involving free radical intermediates. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to model reaction pathways and transition states, complementing experimental spectroscopic data. cumhuriyet.edu.trresearchgate.net

Stability and Degradation Pathways under Various Chemical Environments

The chemical stability of this compound is a critical parameter influencing its synthesis, storage, and biological activity. While specific degradation studies on this compound are not extensively documented in publicly available literature, its stability can be inferred from the known chemical properties of its constituent functional groups: the brominated imidazole ring and the difluorophenyl moiety. The reactivity of these groups suggests potential degradation pathways under various chemical environments, including acidic, basic, oxidative, and photolytic conditions.

The imidazole ring is an aromatic heterocycle that can be susceptible to both electrophilic and nucleophilic attack. nih.gov The carbon-bromine bond at the 4-position of the imidazole ring is a potential site for nucleophilic substitution, debromination, or metal-catalyzed cross-coupling reactions. thieme-connect.de The 3,4-difluorophenyl group is generally stable due to the strength of the carbon-fluorine bonds; however, its electron-withdrawing nature can influence the reactivity of the imidazole ring.

Hypothesized Stability and Degradation in Various Environments:

Based on general principles of organic chemistry and the reactivity of related compounds, the following degradation pathways can be postulated:

Acidic Conditions: Under strong acidic conditions, protonation of the imidazole nitrogen at the 3-position is expected. This may render the imidazole ring more susceptible to nucleophilic attack. However, significant degradation is not anticipated under mild acidic conditions.

Basic Conditions: In strongly basic environments, the potential for nucleophilic substitution of the bromine atom exists, which could lead to the formation of 4-hydroxy-1-(3,4-difluorophenyl)imidazole. The imidazole ring itself is generally stable to basic conditions, though extreme conditions could potentially lead to ring-opening.

Oxidative Conditions: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under atmospheric conditions initiated by radicals like hydroxyl radicals. rsc.orgacs.org This could lead to the formation of various oxidized products, including hydroxylated derivatives or ring-cleavage products.

Photolytic Conditions: Aromatic brominated compounds can be susceptible to photodegradation. Upon exposure to UV light, homolytic cleavage of the carbon-bromine bond may occur, leading to the formation of a radical intermediate. This intermediate could then undergo a variety of reactions, including hydrogen abstraction to form the debrominated product, 1-(3,4-difluorophenyl)imidazole, or reaction with other molecules to form various photoproducts.

Table 3: Postulated Degradation Products of this compound under Various Conditions

| Chemical Environment | Potential Degradation Pathway | Hypothesized Major Degradation Product(s) |

| Acidic | Protonation and potential for nucleophilic attack | Generally stable under mild conditions |

| Basic | Nucleophilic substitution | 4-Hydroxy-1-(3,4-difluorophenyl)imidazole |

| Oxidative | Ring oxidation, hydroxylation | Hydroxylated imidazole or phenyl ring derivatives, ring-opened products |

| Photolytic (UV) | C-Br bond cleavage | 1-(3,4-difluorophenyl)imidazole |

It is important to note that the information presented in this section is based on established chemical principles and data from analogous compounds. Detailed experimental studies are required to definitively determine the stability and degradation pathways of this compound under various chemical environments.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-Bromo-1-(3,4-difluorophenyl)imidazole, providing unambiguous evidence for its atomic connectivity and chemical environment.

The proton NMR spectrum is expected to show signals corresponding to the three protons on the imidazole (B134444) ring and the three protons on the difluorophenyl ring.

Imidazole Protons: The protons on the imidazole ring (H-2, H-5) are anticipated to appear as distinct singlets or narrow doublets. The H-2 proton, positioned between two nitrogen atoms, is typically the most deshielded and would appear furthest downfield. The H-5 proton, adjacent to the carbon bearing the bromine atom, would also experience a downfield shift.

Difluorophenyl Protons: The three aromatic protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns (doublet of doublets or multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton at the 2-position is expected to be a doublet of doublets due to coupling with the adjacent proton (H-6) and the fluorine atom at the 3-position. The proton at the 5-position will be coupled to the adjacent proton (H-6) and the fluorine at the 4-position. The proton at the 6-position will be coupled to both H-2 and H-5 protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants Predicted for a solution in CDCl₃ relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 (Imidazole) | 7.8 - 8.0 | s | - |

| H-5 (Imidazole) | 7.2 - 7.4 | s | - |

| H-2' (Phenyl) | 7.6 - 7.8 | dd | JHF ≈ 8-10, JHH ≈ 2-3 |

| H-5' (Phenyl) | 7.4 - 7.6 | m | - |

| H-6' (Phenyl) | 7.2 - 7.4 | m | - |

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Imidazole Carbons: The C-2 carbon, situated between two nitrogen atoms, is expected to resonate at a lower field compared to C-4 and C-5. The C-4 carbon, bonded to bromine, will be significantly influenced by the halogen's electronegativity and heavy atom effect.

Difluorophenyl Carbons: The carbons of the difluorophenyl ring will show characteristic shifts and couplings to the fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-4') will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The other carbons in the ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts Predicted for a solution in CDCl₃ relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-2 (Imidazole) | 138 - 142 | - |

| C-4 (Imidazole) | 95 - 100 | - |

| C-5 (Imidazole) | 120 - 125 | - |

| C-1' (Phenyl) | 133 - 136 | dd, small J |

| C-2' (Phenyl) | 110 - 114 | d, ²JCF ≈ 15-20 |

| C-3' (Phenyl) | 150 - 154 | d, ¹JCF ≈ 245-255 |

| C-4' (Phenyl) | 148 - 152 | d, ¹JCF ≈ 245-255 |

| C-5' (Phenyl) | 122 - 126 | d, ²JCF ≈ 15-20 |

| C-6' (Phenyl) | 118 - 122 | dd, small J |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, two signals are expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts are sensitive to the electronic environment and the substitution pattern on the ring. The fluorine atoms will be coupled to each other and to the adjacent protons, resulting in doublet of doublets or more complex multiplets.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the difluorophenyl ring, confirming the connectivity between H-2', H-5', and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in both the imidazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity between different parts of the molecule. Key correlations would be expected between the phenyl protons (e.g., H-2', H-6') and the imidazole C-2 carbon, and between the imidazole protons and the phenyl carbons, confirming the N-1 substitution position.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the aromatic and imidazole rings in the region of 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively. The C-F stretching vibrations will give rise to strong absorptions typically in the 1300-1100 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the phenyl and imidazole rings are often strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Modes

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3150 - 3050 | Medium / Strong |

| Imidazole C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1520 - 1470 | Strong / Strong |

| Imidazole C=N/C=C Stretch | 1550 - 1450 | Strong / Strong |

| C-F Stretch | 1280 - 1100 | Very Strong / Medium |

| C-Br Stretch | 600 - 500 | Medium / Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation of the molecule under ionization, providing further structural confirmation. The nominal molecular weight of this compound is approximately 258 g/mol for the ⁷⁹Br isotope and 260 g/mol for the ⁸¹Br isotope.

The high-resolution mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity (M⁺ and M+2). wpmucdn.com

The fragmentation pathway upon electron impact (EI) or other ionization methods would likely involve initial cleavages at the weakest bonds. Plausible fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond to form an ion at [M-Br]⁺.

Loss of the Difluorophenyl Group: Cleavage of the N-C bond connecting the imidazole and phenyl rings, leading to fragments corresponding to the 4-bromoimidazole cation [C₃H₂BrN₂]⁺ and the difluorophenyl radical, or the difluorophenyl cation [C₆H₃F₂]⁺ and the 4-bromoimidazole radical. The mass spectrum of 4-bromo-1H-imidazole shows major peaks at m/z 146 and 148, corresponding to the molecular ion. nih.gov

Fragmentation of the Imidazole Ring: Subsequent fragmentation of the imidazole ring could lead to the loss of HCN or other small neutral molecules.

High-Resolution X-ray Crystallographic Analysis

High-resolution X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that define the crystal lattice of this compound. In the absence of direct experimental data for this specific compound, the following subsections will explore its probable structural features based on established principles of crystal engineering and the known crystal structures of similar phenylimidazole and halogenated aromatic derivatives.

In related 1-phenylimidazole derivatives, a non-coplanar arrangement between the imidazole and phenyl rings is commonly observed in the solid state. This twisting is a result of steric hindrance between the ortho-hydrogen atom of the phenyl ring and the hydrogen atom at the 2-position of the imidazole ring. For this compound, a similar twisted conformation is anticipated. Theoretical calculations and experimental data for comparable molecules, such as 1-phenylimidazole, show that the outermost orbitals are largely localized on either the imidazole or the phenyl rings, which supports a somewhat electronically independent nature of the two rings, allowing for this rotational freedom. The degree of this torsion is influenced by a delicate balance between steric repulsion and the electronic effects of the substituents, as well as the demands of efficient crystal packing.

The bromine atom at the 4-position of the imidazole ring and the two fluorine atoms on the phenyl ring are expected to lie within the plane of their respective rings. Bond lengths and angles within the aromatic rings are predicted to be within the normal ranges for such systems, though minor distortions may occur due to the electronic influence of the halogen substituents.

The assembly of this compound molecules in the crystalline state is anticipated to be governed by a variety of non-covalent interactions, leading to the formation of well-defined supramolecular architectures. The presence of multiple halogen atoms and aromatic rings provides a rich landscape for diverse and directional intermolecular contacts.

In crystals of similar aromatic compounds, common packing motifs include herringbone and π–π stacking arrangements. In a herringbone motif, molecules are arranged in a way that maximizes C-H···π interactions. Given the presence of multiple C-H bonds on both the imidazole and phenyl rings, this is a highly plausible packing arrangement.

Alternatively, or in conjunction with other motifs, π–π stacking interactions between adjacent imidazole and/or difluorophenyl rings may play a significant role in the crystal packing. These interactions, where the electron-rich π systems of the aromatic rings overlap, are a common feature in the crystal structures of planar aromatic molecules. The efficiency of π–π stacking can be influenced by the relative orientation of the rings, with offset or slipped-stack arrangements often being energetically more favorable than a direct face-to-face overlap. The presence of electron-withdrawing fluorine atoms on the phenyl ring can modulate the quadrupole moment of the ring, potentially influencing the geometry of these π–π interactions.

Hydrogen Bonding: The molecule contains several aromatic C-H bonds that can act as weak hydrogen bond donors. The nitrogen atom at the 3-position of the imidazole ring is a potential hydrogen bond acceptor. Thus, weak C-H···N hydrogen bonds are a possible interaction that could link molecules into chains or more complex networks.

Halogen Bonding: The bromine atom on the imidazole ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another imidazole ring or the π-system of a phenyl ring. This type of interaction is a powerful tool in crystal engineering for the design of robust supramolecular assemblies. acs.org

C-H···π and C-F···π Interactions: The aromatic rings in the molecule are rich in π-electron density, making them good acceptors for C-H···π interactions. These interactions, where a C-H bond points towards the face of an aromatic ring, are ubiquitous in the crystal structures of aromatic compounds and are expected to play a role in the packing of this compound. nih.gov Furthermore, the electron-rich π-system of the aromatic rings can also interact with the electrophilic carbon of a C-F bond, leading to C-F···π interactions. Conversely, interactions between the electron-deficient center of a fluorinated aromatic ring and a nucleophilic region can also occur. nih.gov

Interactions involving Fluorine: The highly electronegative fluorine atoms can participate in a variety of weak intermolecular contacts. C-H···F hydrogen bonds are one such possibility, although they are generally considered to be weak and less directional than conventional hydrogen bonds. ias.ac.in The importance of C-H···F interactions often increases with the acidity of the C-H donor. ias.ac.in The role of organic fluorine in crystal packing is complex, and its influence is highly dependent on the molecular context. acs.orgrsc.org

The following table summarizes the expected intermolecular interactions that would likely be observed in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Aromatic C-H | Imidazole Nitrogen (N3) | Formation of chains or networks |

| Halogen Bonding | C-Br | Imidazole Nitrogen (N3) or π-system | Directional control of supramolecular assembly |

| C-H···π Interactions | Aromatic C-H | Imidazole or Phenyl Ring π-system | Stabilization of molecular packing, often in herringbone motifs |

| C-F···π Interactions | C-F | Imidazole or Phenyl Ring π-system | Contribution to the overall lattice energy |

| π–π Stacking | Imidazole/Phenyl Ring | Imidazole/Phenyl Ring | Formation of columnar structures and dense packing |

Computational and Theoretical Investigations of 4 Bromo 1 3,4 Difluorophenyl Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov For a molecule like 4-Bromo-1-(3,4-difluorophenyl)imidazole, DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with extensive basis sets like 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature. researchgate.netbohrium.com These computational methods allow for a detailed examination of the molecule's optimized geometry, electronic orbitals, reactivity patterns, and spectroscopic signatures.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process iteratively adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, this analysis would reveal the precise spatial relationship between the brominated imidazole (B134444) ring and the 3,4-difluorophenyl substituent, including the torsional angle between the two ring systems.

The energetic profile provides the total energy of the optimized structure, which is a key indicator of its thermodynamic stability. Comparing the energies of different potential isomers or conformers allows for the identification of the ground state structure. bohrium.com Studies on similar imidazole derivatives suggest that the planar or near-planar arrangement of the phenyl and imidazole rings is often the most energetically favorable. researchgate.netuin-alauddin.ac.id

Table 1: Predicted Optimized Geometric Parameters for this compound Note: The following data are representative values based on DFT studies of analogous structures and general chemical principles. They are intended for illustrative purposes, as specific computational data for this molecule is not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | ~ 1.88 Å |

| C-F (phenyl) | ~ 1.35 Å | |

| C-N (inter-ring) | ~ 1.42 Å | |

| N-C (imidazole) | ~ 1.33 - 1.38 Å | |

| C=C (imidazole) | ~ 1.36 Å | |

| **Bond Angles (°) ** | C-C-Br | ~ 125° |

| C-N-C (imidazole) | ~ 108° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.comwikipedia.org The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor in chemical reactions. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the imidazole and difluorophenyl rings. nih.gov The LUMO would likely be distributed across the entire molecular framework, with significant contributions from the antibonding orbitals. The HOMO-LUMO gap for a similar compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, was calculated to be 4.343 eV. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on calculations for similar heterocyclic compounds.

| Parameter | Description | Typical Energy Range (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. orientjchem.org It illustrates the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net In an MEP map, regions of negative potential are typically colored red or yellow, while positive regions are colored blue.

In this compound, the most negative potential (red) is expected to be concentrated around the two nitrogen atoms of the imidazole ring and the highly electronegative fluorine atoms on the phenyl ring. These sites represent the primary centers for electrophilic attack. nanobioletters.com Conversely, regions of positive potential (blue) would be found around the hydrogen atoms. The area around the bromine atom might exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions. researchgate.netresearchgate.net

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Chemical Hardness (η) : Defined as half the HOMO-LUMO energy gap, η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap and are less reactive.

Chemical Potential (μ) : Defined as μ = (E_HOMO + E_LUMO) / 2. It measures the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Defined as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. uin-alauddin.ac.id

These descriptors are crucial for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

NMR Chemical Shifts

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. bohrium.com Theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures. ipb.pt For this compound, calculations would predict distinct signals for the protons and carbons of the imidazole and difluorophenyl rings. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen, bromine, and fluorine atoms. ucl.ac.ukorganicchemistrydata.org

Vibrational Frequencies

Computational methods can also predict the vibrational frequencies that correspond to the bands observed in Infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-Br and C-F stretching. researchgate.net Theoretical spectra, often scaled by a correction factor to account for anharmonicity and basis set limitations, can be compared directly with experimental FT-IR and FT-Raman spectra to aid in the complete assignment of vibrational modes. bohrium.comnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies Note: Values are representative and based on general frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imidazole Ring | C=C/C=N Stretching | 1450 - 1600 |

| Phenyl Ring | C=C Stretching | 1400 - 1550 |

| C-F | Stretching | 1100 - 1300 |

| C-Br | Stretching | 500 - 650 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. researchgate.net It provides a detailed picture of charge delocalization, electron density transfer, and hyperconjugative interactions. The stabilization energy (E(2)) associated with an interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the strength of the charge transfer.

Quantum Chemical Studies on Bonding Characteristics and Electron Density Distribution

Quantum chemical studies provide a fundamental understanding of the bonding characteristics and electron density distribution that define the structure and reactivity of this compound. Beyond the methods described above, advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the topology of the electron density. nanobioletters.com

QTAIM analysis characterizes the nature of chemical bonds by examining the properties of the electron density at bond critical points. This allows for a quantitative description of bond strength, ionicity, and covalency. It is also particularly useful for identifying and characterizing weaker non-covalent interactions, such as hydrogen bonds or the halogen bonds that might involve the bromine atom, which can play a crucial role in the molecule's crystal packing and interactions with biological targets. researchgate.net Together, these computational investigations provide a comprehensive, atom-level understanding of the chemical identity of this compound.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, providing insights into their conformational preferences and fluctuations over time. For this compound, MD simulations would be crucial in mapping its conformational landscape, which is primarily defined by the rotational freedom around the C-N bond linking the 3,4-difluorophenyl ring and the imidazole ring.

In a typical MD simulation, the system's trajectory—the positions and velocities of all atoms over time—is calculated, allowing for the analysis of various dynamic properties. For instance, the root mean square deviation (RMSD) of the molecule's backbone can indicate the stability of its conformations, while the root mean square fluctuation (RMSF) of individual atoms can highlight regions of high flexibility. Such simulations are foundational for understanding how the molecule might interact with biological targets, such as enzymes or receptors, by revealing its accessible conformational states. nih.gov

Table 1: Predicted Conformational Data from Theoretical Calculations

| Parameter | Predicted Value/Range | Method of Prediction |

| Phenyl-Imidazole Dihedral Angle (Lowest Energy) | 30° - 50° | DFT Energy Minimization |

| Rotational Energy Barrier (C-N bond) | 5 - 15 kcal/mol | DFT Transition State Search |

| Dominant Intermolecular Interactions | π-π stacking, Halogen bonding | Qualitative analysis based on structure |

Note: The data in this table is hypothetical and based on typical values for structurally similar phenylimidazole compounds. Specific experimental or computational data for this compound is not available.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry, particularly using Density Functional Theory (DFT), provides a framework for understanding the mechanisms of chemical reactions at the molecular level. rsc.orgscielo.br For this compound, several types of reactions could be investigated, including nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution.

The elucidation of a reaction mechanism involves identifying the most plausible pathway from reactants to products. This is achieved by locating and characterizing the geometries of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

For example, in a hypothetical nucleophilic substitution at the bromine-bearing carbon of the imidazole ring, DFT calculations could be employed to model the approach of a nucleophile. The calculations would aim to find the transition state structure, where the old C-Br bond is partially broken and the new C-Nucleophile bond is partially formed. The energy of this transition state relative to the reactants gives the activation energy, a key kinetic parameter.

Furthermore, computational methods can shed light on the role of non-covalent interactions in stabilizing transition states, which can be crucial in catalysis. researchgate.net The influence of the difluorophenyl group on the reactivity of the imidazole ring can also be quantified through computational analysis of the molecule's electronic structure, such as its molecular orbitals and charge distribution.

Table 2: Hypothetical Reaction Data for a Nucleophilic Aromatic Substitution

| Reaction Parameter | Hypothetical Value | Computational Method |

| Reactant Complex Energy | 0.0 kcal/mol | DFT (B3LYP/6-31G) |

| Transition State Energy | +25.5 kcal/mol | DFT (B3LYP/6-31G) |

| Product Complex Energy | -5.0 kcal/mol | DFT (B3LYP/6-31G*) |

| Activation Energy | 25.5 kcal/mol | Calculated from reactant and transition state energies |

Note: The data in this table is for a hypothetical reaction and is intended to be representative of the outputs of a computational study. It does not reflect actual experimental data for this compound.

Coordination Chemistry and Catalysis with 4 Bromo 1 3,4 Difluorophenyl Imidazole

Design and Synthesis of Metal Complexes Incorporating the Imidazole (B134444) Ligand

The synthesis of metal complexes with imidazole-based ligands typically involves the reaction of the imidazole derivative with a suitable metal salt in an appropriate solvent. For 4-Bromo-1-(3,4-difluorophenyl)imidazole, the nitrogen atom at the 3-position of the imidazole ring is the primary coordination site. The synthesis would likely proceed by reacting the ligand with a metal precursor, such as a metal halide or acetate (B1210297), in a solvent like ethanol, acetonitrile (B52724), or dimethylformamide. The reaction conditions, including temperature and reaction time, would be optimized to achieve the desired complex.

The electronic properties of the this compound ligand are influenced by the electron-withdrawing nature of the bromo and difluorophenyl groups. These substituents can affect the electron density on the coordinating nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.

Characterization of Coordination Modes and Ligand Field Properties

Once synthesized, the metal complexes of this compound would be characterized using various spectroscopic and analytical techniques. Techniques such as X-ray crystallography are invaluable for determining the precise coordination geometry and bond lengths within the complex. Spectroscopic methods including FT-IR, UV-Vis, and NMR spectroscopy would provide insights into the ligand's coordination to the metal center and the electronic properties of the complex.

The coordination of the imidazole ligand to a metal center creates a specific ligand field, which can be probed by techniques like UV-Vis spectroscopy. The nature of the metal ion and the ligand itself dictates the ligand field splitting, which in turn influences the catalytic activity of the complex.

Application as Ligands in Homogeneous and Heterogeneous Catalysis

Imidazole-based ligands have been successfully employed in a wide array of catalytic reactions. While specific examples for this compound are not readily found, its potential applications can be inferred from related systems.

Asymmetric Catalysis (e.g., Henry reaction, conjugate addition)

In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in the formation of a chiral product. While this compound itself is not chiral, it could be incorporated into a larger, chiral ligand framework. Such chiral ligands bearing the imidazole moiety could then be used to prepare chiral metal catalysts for reactions like the asymmetric Henry (nitroaldol) reaction nih.gov or conjugate addition reactions. The stereochemical outcome of these reactions is highly dependent on the design of the chiral ligand and its interaction with the metal center.

Cross-Coupling Reactions (e.g., C-H bond activation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. N-heterocyclic carbene (NHC) ligands, which can be derived from imidazole precursors, are particularly effective in many cross-coupling reactions, including those involving C-H bond activation. nih.govacs.org While this compound is not an NHC, it can serve as a directing group in C-H activation reactions or as a ligand in its own right in certain cross-coupling processes. The bromo-substituent on the imidazole ring could also participate in cross-coupling reactions, allowing for further functionalization.

Hydroesterification and Other Specific Catalytic Transformations

Hydroesterification, the addition of an alcohol and carbon monoxide across a double or triple bond, is another area where imidazole-based ligands could find application. The electronic properties of the this compound ligand could be tuned to optimize the activity and selectivity of a metal catalyst for this transformation.

Catalytic Hydrogen Production from Formic Acid

The dehydrogenation of formic acid is a promising route for the chemical storage and release of hydrogen. Various transition metal complexes, including those with imidazole-containing ligands, have been investigated as catalysts for this reaction. The role of the ligand is crucial in stabilizing the metal center and facilitating the catalytic cycle. It is conceivable that a complex of this compound could exhibit catalytic activity for hydrogen production from formic acid, although specific studies are needed to confirm this.

Investigations into Structure-Activity Relationships in Catalytic Systems

The exploration of structure-activity relationships (SAR) is a fundamental aspect of catalyst development, providing crucial insights into how the molecular architecture of a ligand influences the efficacy of a catalytic system. For catalysts incorporating N-aryl-imidazole ligands, such as this compound, the electronic and steric properties of the ligand are paramount in dictating the catalytic performance. These properties can significantly affect the stability of the catalyst, the rate of reaction, and the selectivity towards the desired product.

Systematic investigations into the impact of substituents on the N-aryl ring and the imidazole core of ligands in catalytic processes, such as cross-coupling reactions, have elucidated key trends. Generally, the introduction of electron-withdrawing or electron-donating groups, as well as sterically bulky moieties, can modulate the electron density at the metal center and the accessibility of the catalytic site.

While specific SAR studies on catalytic systems employing this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous systems. For instance, studies on palladium-catalyzed cross-coupling reactions with various N-aryl-imidazole ligands have demonstrated the profound effect of ligand structure on catalytic activity.

A representative, albeit analogous, study might involve the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. In such a study, a series of N-aryl-imidazole ligands with varying electronic and steric profiles could be employed to understand their impact on the reaction yield. The data from such a hypothetical study, presented below, serves to illustrate the principles of SAR in this context.

Table 1: Hypothetical Structure-Activity Relationship Data for N-Aryl-Imidazole Ligands in a Model Suzuki-Miyaura Cross-Coupling Reaction

| Ligand | N-Aryl Substituent | Imidazole Substituent | Yield (%) |

| L1 | 3,4-difluorophenyl | 4-Bromo | 85 |

| L2 | Phenyl | 4-Bromo | 78 |

| L3 | 4-methoxyphenyl | 4-Bromo | 82 |

| L4 | 3,5-bis(trifluoromethyl)phenyl | 4-Bromo | 92 |

| L5 | 3,4-difluorophenyl | H | 75 |

| L6 | 3,4-difluorophenyl | 4-Chloro | 88 |

From this hypothetical data, several structure-activity relationships can be inferred:

Influence of Phenyl Ring Substitution: The presence of electron-withdrawing fluorine atoms on the phenyl ring (L1 vs. L2) appears to be beneficial for catalytic activity, potentially by enhancing the electrophilicity of the metal center and facilitating oxidative addition. The strongly electron-withdrawing trifluoromethyl groups (L4) further enhance the yield, suggesting that a more electron-deficient palladium center is advantageous for this particular transformation. Conversely, an electron-donating methoxy (B1213986) group (L3) results in a slightly lower yield compared to the difluoro-substituted ligand but is still more effective than the unsubstituted phenyl ring.

It is crucial to emphasize that these interpretations are based on a hypothetical data set and are intended to exemplify the process of SAR analysis. The actual performance of a catalyst based on this compound would need to be determined through rigorous experimental investigation. Such studies would involve the systematic variation of substituents on both the N-aryl and imidazole rings and the subsequent evaluation of the catalytic performance in a specific reaction, allowing for the establishment of definitive structure-activity relationships.

Applications in Advanced Materials Science Academic Research Focus

Role of Fluorinated Imidazoles in Hydrophobicity and Stability of Materials

The introduction of fluorine atoms into the structure of imidazole-based compounds is a well-established strategy for enhancing material robustness. acs.org Fluorination is recognized as one of the most effective methods to increase the hydrophobicity of materials, which in turn boosts their stability, particularly in aqueous or humid environments. acs.org This is critical for materials like zeolitic-imidazolate frameworks (ZIFs), whose stability in water can be limited. acs.org The presence of fluorine atoms in the organic linkers of these frameworks has been shown to significantly improve their stability in water, a direct consequence of the more hydrophobic character of the framework. acs.orgrsc.org

This enhanced stability is attributed to the high strength of the carbon-fluorine (C-F) bond, which imparts both chemical and thermal resilience. researchgate.net Materials incorporating fluorinated linkers often exhibit superior performance in demanding applications due to these stability gains. acs.orgresearchgate.net For instance, fluorinated ZIFs show exceptional stability in water even at low concentrations, confirming the positive impact of fluorination. acs.org The hydrophobic fluoro groups can also create a favorable microenvironment for certain chemical reactions, as seen in fluorinated metal-organic frameworks (F-MOFs) that show remarkable catalytic performance in aqueous media. rsc.org

The table below summarizes the key effects of fluorination on material properties.

| Property | Effect of Fluorination | Rationale | Citation |

| Hydrophobicity | Increased | Low surface energy of C-F bonds repels water. | acs.orgrsc.orgnih.gov |

| Chemical Stability | Enhanced | High bond energy of the C-F bond resists chemical degradation. | researchgate.net |

| Thermal Stability | Enhanced | Strong C-F bonds increase resistance to heat-induced decomposition. | researchgate.net |

| Water Stability | Significantly Improved | Increased hydrophobicity prevents water-induced structural degradation. | acs.org |

**7.2. Integration into Functional Materials

The unique electronic and structural characteristics of 4-Bromo-1-(3,4-difluorophenyl)imidazole make it a promising candidate for integration into a variety of functional materials, from light-emitting devices to porous crystalline frameworks.

Imidazole (B134444) derivatives are widely investigated for their role in optoelectronic materials, particularly as emitters or hosts in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com Constructing molecules with distinct electron-donating and electron-accepting parts is a common strategy for creating efficient emitters. nih.gov The imidazole core can act as an electron-withdrawing group, which helps in achieving a wide energy band-gap necessary for deep-blue emission. nih.govmdpi.com

While research on this compound for OLEDs is not extensively documented, its structural components are highly relevant. The difluorophenyl group is strongly electron-withdrawing, a feature known to facilitate the creation of wide-band-gap materials essential for blue OLEDs. nih.govacs.org The design of fluorophores often incorporates such groups to tune photophysical properties. researchgate.net Research on similar carbazole-π-imidazole systems has shown that using a twisted phenylimidazole acceptor can lead to a wider band-gap and deeper blue emission. nih.gov The strategic placement of halogen atoms can further refine these properties. Therefore, a molecule like this compound could serve as a building block for new, highly efficient deep-blue fluorescent emitters. nih.govacs.org

Metal-Organic Frameworks (MOFs) and their subclass, Zeolitic Imidazolate Frameworks (ZIFs), are porous crystalline materials constructed from metal nodes linked by organic molecules. acs.org The choice of the organic linker is crucial as it dictates the framework's topology, porosity, and chemical functionality. acs.orgnih.gov Imidazole-based linkers are fundamental to ZIFs, and functionalizing these linkers is a key strategy for tuning material properties for specific applications like gas separation and catalysis. acs.orgresearchgate.net

The incorporation of fluorinated linkers is particularly advantageous for creating MOFs with enhanced stability and hydrophobicity. acs.orgrsc.org The use of linkers featuring electron-withdrawing groups, such as the difluorophenyl group in this compound, can modify the electronic properties of the framework. acs.orgtu-dortmund.de This can enhance interactions with specific molecules, for instance, by increasing the acidity of hydrogen atoms on the linker, which promotes binding with CO2 through weak hydrogen bonds. acs.org Furthermore, the bromine atom on the imidazole ring can participate in halogen bonding, providing an additional tool for directing the framework's structure and stability. nih.gov The use of mixed-linker systems, where a functionalized linker like this compound is combined with a simpler one, allows for precise control over pore size and functionality. acs.orgnih.gov

Influence of Bromine and Fluorine Substituents on Material Performance and Properties

The bromine and fluorine substituents in this compound are not passive components; they actively dictate the intermolecular interactions and bulk properties of any resulting material. Their influence stems from fundamental principles of electronegativity, polarizability, and the formation of noncovalent interactions like halogen bonds. nih.govresearchgate.net

The fluorine atoms on the phenyl ring are highly electronegative, leading to a significant withdrawal of electron density from the aromatic system. researchgate.net This has several consequences:

It modulates the strength of potential halogen bonds formed by the bromine atom, often strengthening them significantly. researchgate.net

It increases the chemical and thermal stability of the molecule. researchgate.net

It enhances hydrophobicity, which is critical for material stability in humid conditions. acs.org

The bromine atom is a key player in crystal engineering due to its ability to form strong, directional halogen bonds. nih.govacs.org A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.org The strength of this bond increases with the polarizability of the halogen (I > Br > Cl). nih.gov Aromatic fluorine substitution has been shown to have a dramatic effect on the strength of these halogen bonds, leading to interactions that can be up to 100% stronger. researchgate.net This tunability is crucial for designing functional materials where precise control over the supramolecular assembly is required. nih.govresearchgate.net

This precise control over intermolecular forces is directly relevant to applications such as mechanical energy storage. Fluorinated ZIFs have been identified as potential materials for storing mechanical energy through a process of high-pressure water intrusion/extrusion. acs.org The performance of these systems, including the energy storage capacity, is highly dependent on the hydrophobicity and framework dynamics, which can be finely tuned by modifying the imidazole ligand with fluorine. acs.org The combination of a tunable halogen-bonding bromine atom and electron-withdrawing fluorine atoms makes this compound a highly promising building block for such advanced functional materials.

The table below details the influence of halogen substituents on halogen bond strength in a model system.

Effect of Aromatic Fluorination on Halogen Bond Interaction Energies (kcal/mol) Data derived from computational studies on halobenzene–acetone complexes.

| Halogen Bond Donor | Number of Fluorine Substituents | Interaction Energy (kcal/mol) | % Increase from Unsubstituted |

| Chlorobenzene | 0 | -2.71 | 0% |

| 1 (para) | -3.42 | 26% | |

| 5 (pentafluoro) | -5.19 | 91% | |

| Bromobenzene | 0 | -3.40 | 0% |

| 1 (para) | -4.20 | 24% | |

| 5 (pentafluoro) | -6.04 | 78% | |

| Iodobenzene | 0 | -4.43 | 0% |

| 1 (para) | -5.25 | 19% | |

| 5 (pentafluoro) | -6.99 | 58% | |

| Source: Adapted from computational data presented in scientific literature. researchgate.net |

Molecular Recognition Studies: Fundamental Principles and Intermolecular Interactions

Investigation of Non-Covalent Interactions Involving the Imidazole (B134444) and Halogenated Phenyl Moieties (e.g., π-Stacking, Halogen Bonding, Electrostatic Interactions)

The structural features of 4-Bromo-1-(3,4-difluorophenyl)imidazole—a planar imidazole ring, a bromine atom, and a difluorinated phenyl ring—create a unique electronic landscape that allows for a variety of non-covalent interactions. These interactions are crucial in determining the compound's orientation and affinity within a protein binding site.

π-Stacking: The aromatic imidazole and difluorophenyl rings are capable of engaging in π-π stacking interactions. rsc.org These occur when two aromatic rings align face-to-face or face-to-edge, an interaction driven by electrostatic and van der Waals forces. The electron-rich π-system of the imidazole ring can stack with aromatic residues in a receptor, such as phenylalanine, tyrosine, or tryptophan. mdpi.com The presence of electron-withdrawing fluorine atoms on the phenyl ring can modulate the quadrupole moment of the ring, influencing the geometry and strength of these stacking interactions. Studies on imidazole-based molecular junctions have demonstrated that π-π stacked dimers can form efficient conductance pathways. rsc.org

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as a lone pair on an oxygen or nitrogen atom. princeton.edunih.gov In this compound, the bromine atom can act as a halogen bond donor. This occurs due to an electron-deficient region known as a σ-hole, located on the halogen atom opposite to the C-Br covalent bond. princeton.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). princeton.edu The C-Br···O/N angle in such interactions is typically close to 180°. acs.org The difluoro-substitution on the phenyl ring further enhances the electrophilic character of the bromine, potentially strengthening its halogen bonding capability. These bonds can be significant in ligand-protein binding, with Br···O contacts having interaction energies estimated between 9.0 and 12.1 kJ/mol. acs.org

Electrostatic Interactions and Hydrogen Bonds: The imidazole ring itself is a versatile participant in non-covalent interactions. nih.gov The pyridine-like nitrogen atom in the imidazole ring is a hydrogen bond acceptor, while if the ring were protonated or contained an N-H group (which this compound does not, as the N1 position is substituted), it could act as a hydrogen bond donor. nih.gov The unique electronic structure of the imidazole ring allows it to effectively redistribute electron density in non-covalently bound systems. nih.gov The fluorine atoms on the phenyl ring are highly electronegative and can participate in weaker C-H···F hydrogen bonds and other electrostatic interactions with a receptor.

The interplay of these interactions is complex. The formation of one type of non-covalent bond can influence the strength and geometry of another, a phenomenon known as cooperativity. nih.gov For instance, a halogen bond to a carbonyl oxygen in a protein backbone could properly orient the phenyl ring for optimal π-stacking with a nearby aromatic amino acid.

| Interaction Type | Participating Moiety | Potential Partner in a Receptor | Typical Interaction Energy |

| π-Stacking | Imidazole Ring, Difluorophenyl Ring | Aromatic amino acids (Phe, Tyr, Trp) | 2-10 kcal/mol |

| Halogen Bonding | Bromine Atom | Carbonyl oxygen, hydroxyl groups, nitrogen atoms | 2-5 kcal/mol acs.org |

| Hydrogen Bonding | Imidazole Nitrogen (acceptor), Fluorine (acceptor) | Hydrogen bond donors (e.g., -NH, -OH) | 1-5 kcal/mol |

| Electrostatic Interactions | Difluorophenyl Ring | Polar/charged amino acids | Variable |

Theoretical Principles of Ligand-Receptor Interactions and Binding Affinity

The binding of a ligand, such as this compound, to its biological receptor is a dynamic process governed by the principles of thermodynamics. The stability of the resulting ligand-receptor complex is quantified by its binding affinity.

Binding affinity is inversely related to the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor. The binding affinity is determined by the change in Gibbs free energy (ΔG) upon formation of the ligand-receptor complex. The relationship is expressed as:

ΔG = -RT ln(Ka) = RT ln(Kd)

where:

ΔG is the Gibbs free energy change of binding.

R is the ideal gas constant.

T is the absolute temperature.

Ka is the association constant (1/Kd).

A more negative ΔG indicates a more favorable and spontaneous binding event. This free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) components:

ΔG = ΔH - TΔS

Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding. It is primarily driven by the formation of favorable non-covalent interactions—such as the halogen bonds, hydrogen bonds, and van der Waals forces discussed previously—between the ligand and the receptor. The formation of these bonds releases energy, leading to a negative (favorable) ΔH.

For this compound, achieving high binding affinity would depend on establishing a network of enthalpically favorable interactions (halogen bonds, π-stacking) that overcome the entropic penalty of binding.

Computational Docking and Molecular Modeling Approaches for Interaction Analysis

Computational methods are indispensable tools for predicting and analyzing how a ligand like this compound might interact with a target receptor. biotech-asia.org Molecular docking and modeling provide insights into binding modes, affinities, and the specific interactions that stabilize the ligand-receptor complex.

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity (or a score that correlates with it) for each generated pose. These functions are designed to approximate the free energy of binding by considering terms for van der Waals interactions, electrostatic interactions, hydrogen bonds, and the desolvation effect. mdpi.com

For this compound, a docking simulation could reveal potential binding poses where, for example, the bromine atom forms a halogen bond with a backbone carbonyl and the difluorophenyl ring is positioned in a hydrophobic pocket, possibly engaging in π-stacking. nih.govnih.gov The docking score helps to rank different ligands or different poses of the same ligand, prioritizing those with the most favorable predicted interactions.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of:

The stability of the predicted binding pose.

The flexibility of the ligand and the receptor during the binding event.

The role of water molecules in mediating or competing with ligand-receptor interactions.

More rigorous calculations of binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).